molecular formula C8H6N6O B13580291 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine

Cat. No.: B13580291
M. Wt: 202.17 g/mol
InChI Key: UHWZYOWIECYGEO-UHFFFAOYSA-N
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Description

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine is a compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzoxazole ring fused with a tetrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoxazole with sodium azide and a suitable catalyst to introduce the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The benzoxazole ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features make it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H6N6O

Molecular Weight

202.17 g/mol

IUPAC Name

6-(2H-tetrazol-5-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H6N6O/c9-8-10-5-2-1-4(3-6(5)15-8)7-11-13-14-12-7/h1-3H,(H2,9,10)(H,11,12,13,14)

InChI Key

UHWZYOWIECYGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NNN=N3)OC(=N2)N

Origin of Product

United States

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